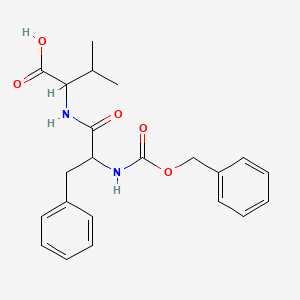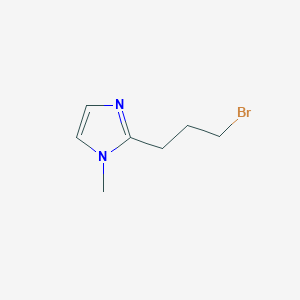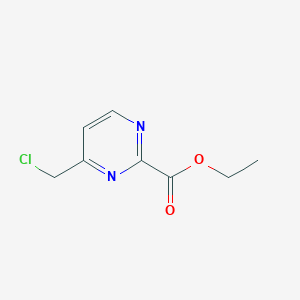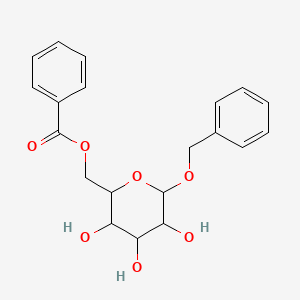
(S)-tert-butyl 2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylaMino)-2-MethylpropylcarbaMate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-butyl 2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropylcarbamate is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a cyanopyrrolidine moiety, a tert-butyl group, and a carbamate linkage. It has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropylcarbamate typically involves multiple steps. One common method starts with the preparation of the cyanopyrrolidine intermediate. This intermediate is then reacted with tert-butyl 2-amino-2-methylpropylcarbamate under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are employed to purify the compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-butyl 2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanopyrrolidine moiety can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(S)-tert-butyl 2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropylcarbamate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and as a component of drug delivery systems.
Industry: The compound is used in the development of new materials and as a building block for complex organic molecules.
Wirkmechanismus
The mechanism of action of (S)-tert-butyl 2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropylcarbamate involves its interaction with specific molecular targets. The cyanopyrrolidine moiety is known to inhibit certain enzymes, such as dipeptidyl peptidase-4 (DPP-4), by binding to the active site and preventing substrate access. This inhibition can modulate various biological pathways, including glucose metabolism and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-N-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)-7-(phenylamino)quinoline-4-carboxamide
- 2-(2-cyanopyrrolidin-1-yl)-N-3-hydroxyadamantan-1-yl) acetamide
Uniqueness
(S)-tert-butyl 2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group enhances its stability and lipophilicity, while the carbamate linkage provides a site for further chemical modifications. This combination makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C16H28N4O3 |
|---|---|
Molekulargewicht |
324.42 g/mol |
IUPAC-Name |
tert-butyl N-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-2-methylpropyl]carbamate |
InChI |
InChI=1S/C16H28N4O3/c1-15(2,3)23-14(22)18-11-16(4,5)19-10-13(21)20-8-6-7-12(20)9-17/h12,19H,6-8,10-11H2,1-5H3,(H,18,22) |
InChI-Schlüssel |
QEPSQHYVGVXGKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(C)(C)NCC(=O)N1CCCC1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12100978.png)

![6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B12100986.png)


![8-(2-fluorobenzyl)-6-(3-methoxyphenyl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B12101009.png)
![Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12101019.png)

![2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide](/img/structure/B12101027.png)

![7-[6-[2-(2-Aminopropanoylamino)propanoylamino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B12101041.png)
![6-amino-2-[[2-[[6-amino-2-[[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]hexanamide](/img/structure/B12101046.png)

